3-(2,4-dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
Description
3-(2,4-Dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a chromeno-oxazine derivative characterized by a fused chromene and oxazine ring system. The compound features a 2,4-dimethoxyphenyl substituent at position 3 and a tetrahydrofuran (THF)-derived methyl group at position 7.
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-9-(oxolan-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO6/c1-27-16-6-7-18(22(11-16)28-2)19-10-15-5-8-21-20(23(15)31-24(19)26)13-25(14-30-21)12-17-4-3-9-29-17/h5-8,10-11,17H,3-4,9,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBPZAACGITVCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC3=C(C4=C(C=C3)OCN(C4)CC5CCCO5)OC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2,4-Dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one, with CAS number 929402-77-7, is a heterocyclic compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer activity, antioxidant capabilities, and other relevant biological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 423.5 g/mol. The structure features a chromeno[8,7-e][1,3]oxazine core substituted with a dimethoxyphenyl group and a tetrahydrofuran moiety. These structural components are believed to contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance:
- In Vitro Studies : Compounds with similar frameworks have shown significant antiproliferative effects against various cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). For example, derivatives of benzoxathiazine were reported to have IC50 values ranging from 0.02 to 0.08 µmol/mL against these cell lines .
| Compound | Cell Line | IC50 (µmol/mL) |
|---|---|---|
| 11a | A549 | 0.02 |
| 11b | HCT116 | 0.04 |
| Doxorubicin | A549 | 0.04 |
Antioxidant Activity
The antioxidant properties of related compounds have been assessed using DPPH radical scavenging assays. Compounds similar to the target molecule demonstrated moderate antioxidant activity compared to standard antioxidants like ascorbic acid .
Mechanistic Insights
The proposed mechanisms of action for the anticancer effects include:
- Cell Cycle Arrest : Some studies indicate that these compounds may induce cell cycle arrest in the G1 phase.
- Apoptosis Induction : Activation of apoptotic pathways has been observed in treated cancer cells.
Case Studies
A notable case study involved the synthesis and evaluation of a series of related compounds that demonstrated promising biological activities. For instance, a study synthesized several derivatives and tested them against human cancer cell lines, revealing significant antiproliferative activity in certain analogs .
Comparison with Similar Compounds
Key Observations :
- Substituent Positioning : The target compound’s 2,4-dimethoxyphenyl group differs from the 4-methoxyphenyl () and 3,4-dimethoxyphenyl () analogues. Methoxy groups at the 2,4-positions may enhance electron-donating effects compared to para-substituted derivatives .
- Polarity and Solubility : The tetrahydrofuran-derived methyl group in the target compound likely increases polarity compared to the hydrophobic 4-methylbenzyl group in . However, it is less polar than the 4-hydroxypentyl chain in , which introduces a hydroxyl group for hydrogen bonding .
- Biological Relevance: Chromeno-pyrimidine hybrids () exhibit hydrazinyl groups linked to antimicrobial activity, suggesting that substituent diversity in chromeno-oxazines could similarly influence bioactivity .
Physicochemical and Spectral Data
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
